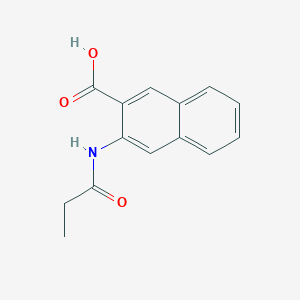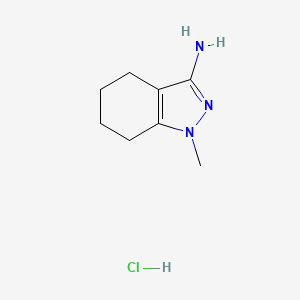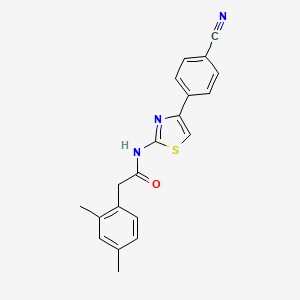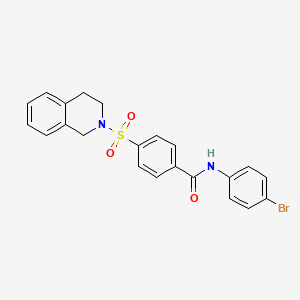
3-Propanamidonaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Propanamidonaphthalene-2-carboxylic acid involves complex chemical reactions and strategies. For instance, a novel route for the manufacture of related cyano acids, which are intermediates for tachykinin receptor antagonists, has been developed. This synthesis involves establishing a 1,3-substitution on the naphthalene skeleton, crucial for the creation of these compounds, highlighting the intricacies of synthesizing naphthalene derivatives (Ashworth et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Propanamidonaphthalene-2-carboxylic acid, such as naphthalene derivatives, plays a crucial role in their chemical properties and potential applications. Studies have synthesized and evaluated various derivatives, exploring how structural modifications affect receptor agonist activity, demonstrating the importance of molecular structure in determining biological activity (Bobiļeva et al., 2014).
Chemical Reactions and Properties
Research has shown that naphthalene-based compounds undergo a variety of chemical reactions, leading to a diverse range of products with unique properties. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves multiple steps, including methylation, acylation, and reduction, illustrating the complex chemical reactions naphthalene derivatives can undergo (Göksu et al., 2003).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research into metal–organic coordination networks based on naphthalene dicarboxylic acids has revealed how ligand design can lead to different network topologies and physical properties, such as luminescence and thermal stability (Yan et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Propanamidonaphthalene-2-carboxylic acid and related compounds, including reactivity and chemical stability, are critical for their potential applications. Studies on the benzannulation of enamines with alkynes, mediated by hypervalent iodine, have developed methods for synthesizing functionalized naphthalene derivatives, showcasing the chemical versatility of these compounds (Gao et al., 2013).
Applications De Recherche Scientifique
HCA Receptor Agonism :
- 3-Propanamidonaphthalene-2-carboxylic acid derivatives have been investigated for their role as agonists for hydroxyl-carboxylic acid (HCA) receptors, particularly HCA2 receptors. These studies involve the synthesis of novel aryl derivatives of 2-amidocyclohex-1-ene carboxylic acid to explore their potential in modulating the potency and selectivity of HCA2 receptor activation (Bobiļeva et al., 2014).
Fluorescent Labelling Agent for Carboxylic Acids :
- Research has been conducted on the use of derivatives of 3-Propanamidonaphthalene-2-carboxylic acid as labelling agents for carboxylic acids in liquid chromatography. This includes the development of highly reactive ultraviolet and fluorescent labelling agents for the efficient detection of carboxylic acids (Yasaka et al., 1990).
Intermediate in Medicinal Chemistry :
- 3-Cyano-1-naphthalenecarboxylic acid, a compound related to 3-Propanamidonaphthalene-2-carboxylic acid, has been utilized as an intermediate in the manufacture of tachykinin receptor antagonists. This highlights its importance in the synthesis of complex pharmaceutical compounds (Ashworth et al., 2003).
Synthesis of Polycondensation Compounds :
- The compound has been used in the synthesis of novel urazole containing 3-hydroxynaphthalene group, which is crucial in the preparation of new soluble poly(urea-urethane)s. This illustrates its role in the development of new materials with potential applications in various industries (Mallakpour & Rafiee, 2007).
Density Functional Theory and FTIR Spectroscopic Study :
- Density functional theory and FTIR spectroscopy have been employed to study the carboxyl group among various compounds, including those related to 3-Propanamidonaphthalene-2-carboxylic acid. This type of research is fundamental in understanding the molecular structure and properties of such compounds (Ibrahim, Nada, & Kamal, 2005).
Preparation of New Binaphthol-Based Ligands :
- This compound has been involved in the development of enantiomerically pure tridentate ligands for enantioselective synthesis, demonstrating its significance in stereoselective chemical processes (Holakovský, Hovorka, & Stibor, 2000).
Propionic Acid Extraction in Chemical Industries :
- Its derivatives have been studied for their role in the extraction of propionic acid, an important carboxylic acid in chemical industries. This illustrates its potential application in industrial separation processes (Keshav, Wasewar, Chand, & Uslu, 2009).
Safety and Hazards
The safety information for 3-Propanamidonaphthalene-2-carboxylic acid includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for 3-Propanamidonaphthalene-2-carboxylic acid are not mentioned in the search results, there is ongoing research into the use of similar compounds in various fields. For example, retinoids are being investigated for their use in cancer prevention and treatment , and adamantane and its derivatives are being used in the development of medicinal chemistry .
Propriétés
IUPAC Name |
3-(propanoylamino)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLQHOIZDJYLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propanamidonaphthalene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)



![1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2486700.png)



![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)
![2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2486710.png)
